molecular formula C2BF8K B1456114 Potassium pentafluororoethyltrifluoroborate CAS No. 476639-90-4

Potassium pentafluororoethyltrifluoroborate

Cat. No.: B1456114
CAS No.: 476639-90-4
M. Wt: 225.92 g/mol
InChI Key: PSJPJAFBTMLFFX-UHFFFAOYSA-N
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Description

Potassium pentafluororoethyltrifluoroborate is a chemical compound with the molecular formula C2BF8K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its use in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium pentafluororoethyltrifluoroborate typically involves the reaction of pentafluoroethylboronic acid with potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

C2F5B(OH)2+KFC2F5BF3K+2H2O\text{C}_2\text{F}_5\text{B(OH)}_2 + \text{KF} \rightarrow \text{C}_2\text{F}_5\text{BF}_3\text{K} + 2\text{H}_2\text{O} C2​F5​B(OH)2​+KF→C2​F5​BF3​K+2H2​O

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium pentafluororoethyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluororoethyl group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound.

Scientific Research Applications

Potassium pentafluororoethyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which potassium pentafluororoethyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In cross-coupling reactions, it acts as a source of the pentafluororoethyl group, which is transferred to the coupling partner. The process involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the final product.

Comparison with Similar Compounds

    Potassium trifluoroborate: Another member of the organotrifluoroborate family, used in similar cross-coupling reactions.

    Potassium pentafluorophenyltrifluoroborate: Similar in structure but with a phenyl group instead of an ethyl group.

Uniqueness: Potassium pentafluororoethyltrifluoroborate is unique due to its specific reactivity and stability. Its pentafluororoethyl group provides distinct electronic properties that can influence the outcome of chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

potassium;trifluoro(1,1,2,2,2-pentafluoroethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BF8.K/c4-1(5,2(6,7)8)3(9,10)11;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJPJAFBTMLFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C(F)(F)F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BF8K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718315
Record name Potassium trifluoro(pentafluoroethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476639-90-4
Record name Potassium trifluoro(pentafluoroethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 476639-90-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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